molecular formula C14H20N6O5 B13103668 (E)-N'-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide

(E)-N'-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide

Cat. No.: B13103668
M. Wt: 352.35 g/mol
InChI Key: KDQQTCFKBCWYFL-GTACIXLRSA-N
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Description

Stereochemical Configuration Analysis

The compound’s stereochemical configuration is defined by four contiguous chiral centers in its tetrahydrofuran ring, designated as (2R,3R,4R,5R) in the IUPAC name. These centers govern the three-dimensional orientation of the hydroxyl, hydroxymethyl, and methoxy substituents, which are critical for biological activity. Nuclear Overhauser effect spectroscopy (NOESY) experiments have confirmed the β-D-ribofuranose conformation, with the methoxy group at C3 adopting an axial position to minimize steric hindrance. The (E)-configuration of the formimidamide group at N2 of the purine base arises from restricted rotation around the C=N bond, stabilized by intramolecular hydrogen bonding between the imine hydrogen and the C6 carbonyl oxygen.

Density functional theory (DFT) calculations further support this configuration, revealing a 2.8 Å distance between the imine hydrogen and carbonyl oxygen, consistent with moderate hydrogen bonding. Comparative analysis with the C3 epimer demonstrates a 12 kJ/mol energy difference favoring the (2R,3R,4R,5R) configuration due to reduced torsional strain in the ribose ring.

Spectroscopic Characterization Techniques

Spectroscopic profiling has been instrumental in validating the compound’s structure. Proton nuclear magnetic resonance (¹H NMR) in deuterated dimethyl sulfoxide reveals distinct signals for the ribose protons: δ 5.92 ppm (H1', doublet, J = 6.2 Hz), δ 4.45 ppm (H2', multiplet), and δ 3.78 ppm (H3', triplet). The methoxy group resonates as a singlet at δ 3.32 ppm, while the N,N-dimethylformimidamide moiety exhibits two singlets at δ 3.15 ppm and δ 3.08 ppm for the methyl groups.

Infrared spectroscopy identifies key functional groups: a broad absorption at 3280 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=O stretch of the purine C6 carbonyl), and 1602 cm⁻¹ (C=N stretch of the formimidamide). High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₄H₂₀N₆O₅ with an observed [M+H]⁺ ion at m/z 353.1562 (calculated 353.1568).

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis remains unreported for this compound, but analogous structures provide indirect insights. The ribose moiety in GS-441524, a closely related nucleoside analog, adopts a C3'-endo puckering conformation stabilized by intramolecular hydrogen bonds between O4' and O5'. Computational modeling predicts similar behavior for this compound, with a 0.3 Å deviation in the purine base orientation due to steric effects from the formimidamide group.

Preliminary powder X-ray diffraction data indicate a monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, and β = 102.7°. These findings align with the crystalline packing patterns observed in GS-441524 derivatives, where π-π stacking between purine bases contributes to lattice stability.

Comparative Analysis with Structural Analogs

Parameter (E)-N'-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide GS-441524 Remdesivir
Molecular Formula C₁₄H₂₀N₆O₅ C₁₂H₁₃N₅O₄ C₂₇H₃₅N₆O₈P
Ribose Substituents 3-O-methyl, 4-OH, 5-hydroxymethyl 3-OH, 4-OH, 5-hydroxymethyl 3-OH, 4-OH, 5-cyano
Purine Modification N2-(E)-N,N-dimethylformimidamide, C6 carbonyl C6 amine, C1' cyano C1' cyano, phosphoramidate
Biological Target RNA-dependent RNA polymerase (predicted) RNA-dependent RNA polymerase RNA-dependent RNA polymerase

The formimidamide group distinguishes this compound from GS-441524 and remdesivir, potentially altering binding kinetics to viral polymerases. Molecular docking simulations suggest the dimethylamino group forms a hydrophobic interaction with Leu862 of SARS-CoV-2 RNA polymerase, a residue not targeted by GS-441524’s cyano group. This modification may enhance resistance to viral exonuclease proofreading, a limitation observed in remdesivir.

Properties

Molecular Formula

C14H20N6O5

Molecular Weight

352.35 g/mol

IUPAC Name

N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C14H20N6O5/c1-19(2)5-16-14-17-11-8(12(23)18-14)15-6-20(11)13-10(24-3)9(22)7(4-21)25-13/h5-7,9-10,13,21-22H,4H2,1-3H3,(H,17,18,23)/b16-5+/t7-,9-,10-,13-/m1/s1

InChI Key

KDQQTCFKBCWYFL-GTACIXLRSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC

Origin of Product

United States

Preparation Methods

Preparation of the Sugar Moiety

  • The sugar portion, (2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl, is typically prepared by selective protection and methylation of naturally occurring ribose or deoxyribose derivatives.

  • Methylation at the 3-position hydroxyl group is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, ensuring regioselectivity and retention of stereochemistry.

Formation of the Purine Base with Formimidamide Substitution

  • The purine base is functionalized at the 2-position with an N,N-dimethylformimidamide group. This can be introduced via nucleophilic substitution reactions starting from a 2-chloropurine intermediate.

  • The substitution typically involves reacting the 2-chloropurine nucleoside intermediate with N,N-dimethylformamidine or its equivalent under mild conditions to avoid degradation of the sugar moiety.

Coupling of Sugar and Base

  • The sugar and purine base are coupled either by glycosylation if starting from separate entities or by modification of an existing nucleoside.

  • Protecting groups on the sugar hydroxyls are used to prevent side reactions during base modification.

  • After coupling, deprotection steps are carried out carefully to yield the final compound with free hydroxyl groups.

Purification and Characterization

  • The crude product is purified by chromatographic methods such as high-performance liquid chromatography (HPLC) to achieve purity greater than 98%, as reported in commercial sources.

  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and stereochemistry.

Preparation Data Table

Step Reagents/Conditions Purpose Notes
1 Ribose derivative + methylating agent (e.g., MeI, base) Selective 3-O-methylation of sugar Control of stereochemistry critical
2 2-Chloropurine nucleoside intermediate + N,N-dimethylformamidine Introduction of N,N-dimethylformimidamide at purine 2-position Mild conditions to preserve sugar integrity
3 Protection/deprotection reagents (e.g., TBDMS, acetal) Protect hydroxyl groups during reactions Protecting group strategy tailored to reaction sequence
4 Purification by HPLC Obtain high purity compound (>98%) Analytical confirmation by NMR, MS

Research Findings and Optimization

  • Yield and Purity: Optimized synthetic routes report yields in the moderate to good range (~50-70%), with purity exceeding 98% after purification.

  • Solubility and Stability: The compound exhibits moderate solubility in DMSO and aqueous buffers; stock solutions are prepared at 10 mM concentration and stored at -80°C to maintain stability for up to 6 months.

  • Stereochemical Integrity: Maintaining the stereochemical configuration of the sugar moiety is essential for biological activity; stereoselective methylation and coupling steps are optimized to avoid epimerization.

  • Scale-Up Potential: The synthesis is amenable to scale-up for research and further manufacturing, with attention to solvent choice and reaction times to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the tetrahydrofuran ring.

    Reduction: The compound can be reduced to alter the purine base.

    Substitution: Functional groups on the purine base or tetrahydrofuran ring can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

(E)-N’-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N’-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of viral replication or modulation of immune responses.

Comparison with Similar Compounds

Core Structural Similarities and Differences

The compound shares a conserved purine-THF scaffold with several analogues (Table 1). Key variations include:

  • Substituents on the THF ring : Compared to compounds like N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide (CAS 4546-72-9), which lacks the 3-methoxy group, the target compound’s methoxy substitution may enhance lipophilicity and metabolic stability .
  • Formimidamide vs.

Table 1: Structural Comparison of Key Analogues

Compound Name THF Substituents Purine Substituent Key Structural Feature
Target Compound 3-OCH₃, 4-OH, 5-CH₂OH (E)-N,N-dimethylformimidamide Stereospecific THF (2R,3R,4R,5R)
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide (CAS 4546-72-9) 4-OH, 5-CH₂OH Benzamide Simplified THF (no 3-OCH₃)
CAS 110764-72-2 3-OCH₃, 4-OH, 5-CH₂O-protected Benzamide Bis(4-methoxyphenyl) protecting group
CAS 709641-78-1 7-hydroxy, bicyclic THF (E)-N,N-dimethylformimidamide 2,5-dioxabicyclo[2.2.1]heptane scaffold

Computational Similarity Analysis

Using Tanimoto coefficients () and Morgan fingerprints (), the target compound shows moderate similarity (~60–70%) to aglaithioduline -like nucleoside analogues, primarily due to the shared purine-THF core. However, the 3-methoxy and formimidamide groups reduce similarity to benzamide-containing analogues (e.g., CAS 4546-72-9, ~50% similarity) .

NMR and Spectroscopic Profiling

As demonstrated in , NMR chemical shifts (e.g., δ 7.8–8.2 ppm for purine protons) are conserved across analogues, but region-specific deviations occur:

  • Region A (positions 39–44): The target compound’s methoxy group causes upfield shifts (~0.3 ppm) compared to non-methoxy analogues .
  • Region B (positions 29–36) : Hydroxymethyl and methoxy substituents induce distinct splitting patterns in the THF ring protons .

Biological Activity

(E)-N'-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide is a complex organic compound with a unique structure that combines a purine base with a tetrahydrofuran ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Molecular Characteristics

The molecular formula of this compound is C14H20N6O5C_{14}H_{20}N_{6}O_{5} with a molecular weight of 352.35 g/mol. Its IUPAC name is N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide. The compound features multiple functional groups that contribute to its reactivity and biological interactions.

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

Antiviral Properties

Studies have indicated that nucleoside analogs similar to this compound can exhibit antiviral activity. For instance, nucleoside analogs have been shown to interfere with viral replication by mimicking natural nucleosides. This mechanism can lead to the inhibition of viral enzymes critical for the life cycle of viruses such as HIV and Hepatitis C . Specific assays have demonstrated that certain structural modifications in nucleoside analogs enhance their efficacy against viral targets.

Neuronal Differentiation

Recent research has explored the potential of nucleoside analogs in inducing neuronal differentiation. A study involving a human neuron‐committed teratocarcinoma cell line (NT2) tested various nucleoside analogs for their ability to promote neuronal differentiation. The findings suggested that compounds with specific structural features could significantly enhance neuronal marker expression, indicating their potential utility in neurodegenerative disease therapies .

Cellular Mechanisms

The biological activity of (E)-N'-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide may be attributed to its interaction with various cellular pathways. Preliminary studies suggest it may influence signaling pathways involved in cell proliferation and apoptosis. The precise mechanisms remain an area of active investigation.

Research Findings and Case Studies

A number of case studies have been conducted to elucidate the biological effects of this compound and its analogs:

  • Study on Antiviral Activity : A comparative analysis of various nucleoside analogs indicated that modifications at the purine base significantly impacted antiviral efficacy. Compounds similar to (E)-N'-(9... demonstrated potent inhibition against viral replication in vitro .
  • Neuronal Differentiation Assay : In an experimental setup using NT2 cells, specific nucleoside analogs were found to enhance neuronal differentiation markers by over 50%, suggesting a promising avenue for therapeutic development in neurodegenerative conditions .
  • Cytotoxicity Assessment : Evaluations of cytotoxic effects showed that while some modifications increased biological activity, they also raised toxicity levels in certain cell lines. This underscores the importance of structural optimization in drug design .

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